molecular formula C12H11ClN4O B14370476 N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide CAS No. 91398-41-3

N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide

Cat. No.: B14370476
CAS No.: 91398-41-3
M. Wt: 262.69 g/mol
InChI Key: CXZJQOQASZQWBV-UHFFFAOYSA-N
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Description

N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an amino group, a chloro substituent on the pyrimidine ring, and a benzyl-formamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base.

    Formylation: The formamide moiety can be introduced through a formylation reaction using formic acid or formamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the formamide to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyrimidine ring.

    Hydrolysis: The formamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, amines

    Hydrolysis: Acidic or basic conditions (HCl, NaOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide oxide, while reduction may produce N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzylamine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-methyl-formamide
  • N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-ethyl-formamide
  • N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-phenyl-formamide

Uniqueness

N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the benzyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

91398-41-3

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

N-(4-amino-6-chloropyrimidin-5-yl)-N-benzylformamide

InChI

InChI=1S/C12H11ClN4O/c13-11-10(12(14)16-7-15-11)17(8-18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15,16)

InChI Key

CXZJQOQASZQWBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C=O)C2=C(N=CN=C2Cl)N

Origin of Product

United States

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